3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-aminophenyl sulfonamide with dimethyl sulfate to introduce the N,N-dimethylsulfamoyl group.
Coupling with Methoxybenzoic Acid: The intermediate product is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 3-(2-N,N-Dimethylaminophenyl)-2-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase.
Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Sulfamoylphenyl)-2-methoxybenzoic acid: Lacks the N,N-dimethyl groups, which may affect its binding affinity and specificity.
3-(2-N,N-Dimethylsulfamoylphenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological activity.
Uniqueness
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is unique due to the presence of both the N,N-dimethylsulfamoyl group and the methoxybenzoic acid moiety, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)14-10-5-4-7-11(14)12-8-6-9-13(16(18)19)15(12)22-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNBYIHRVJGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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